Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

Aerobic oxidation Catalyst benchmarking Lignin model compounds

CoSMDPT (Co(N-Me-salpr)) is a five-coordinate cobalt(II) Schiff base catalyst that uniquely converts syringyl alcohol and vanillyl alcohol to benzoquinones—substrates inert to conventional Co(salen). Its pentadentate architecture and central tertiary amine enable superior solubility, selective dioxygen activation, and divergent reactivity for benzylic alcohols, primary amines, and olefins. Ideal for lignin valorization, imine synthesis, and membrane-based oxygen separation. Choose CoSMDPT to achieve reproducible yields and product selectivity unattainable with square-planar salen analogs.

Molecular Formula C21H27CoN3O2
Molecular Weight 412.4 g/mol
CAS No. 15391-24-9
Cat. No. B1144315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(salicylideniminato-3-propyl)methylaminocobalt(II)
CAS15391-24-9
Molecular FormulaC21H27CoN3O2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co]
InChIInChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3;
InChIKeyROYMMTUICCHINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) (CAS 15391-24-9) Product Overview for Catalysis and Oxygen Activation Research


Bis(salicylideniminato-3-propyl)methylaminocobalt(II), commonly designated Co(N-Me-salpr) or CoSMDPT, is a cobalt(II) coordination complex bearing a pentadentate Schiff base ligand derived from salicylaldehyde and 3-propylamine. This compound is supplied as a brown powder with a melting point of 290–292 °C and is characterized by its five-coordinate geometry, where the cobalt center is bound to two imine nitrogens, two phenolate oxygens, and a tertiary amine nitrogen from the methylaminopropyl backbone . The complex is well-documented as a catalyst for dioxygen activation, facilitating the selective oxidation of primary amines, olefins, and para-substituted phenolics . Its distinct ligand architecture—featuring a flexible propyl linker and a central tertiary amine—imparts solubility and coordination properties that differentiate it from classical square-planar Co(salen) analogs [1].

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) Functional Selectivity: Why Co(salen) Analogs Cannot Replace This Pentadentate Catalyst


Cobalt Schiff base complexes are not functionally interchangeable. While Co(salen) [N,N′-bis(salicylidene)ethylenediaminocobalt(II)] and related square-planar complexes dominate the literature, their four-coordinate geometry dictates a distinct substrate scope and product selectivity. For instance, Co(salen) efficiently oxidizes syringaldehyde to 2,6-dimethoxybenzoquinone but fails to convert syringyl alcohol [1]. In stark contrast, the five-coordinate Co(N-Me-salpr) catalyst actively converts syringyl alcohol—and other benzylic alcohols—to benzoquinones, demonstrating a divergent substrate specificity rooted in coordination number and ligand flexibility [2]. Furthermore, the presence of the central tertiary amine in Co(N-Me-salpr) enhances solubility in polar media and modulates the electronic environment at the cobalt center, directly influencing oxygen-binding affinity and catalytic turnover [3]. Substituting Co(N-Me-salpr) with a generic salen-type complex in reactions targeting benzylic alcohols, primary amines, or membrane-based oxygen separation would therefore result in either complete inactivity or markedly different product distributions, compromising experimental reproducibility and yield.

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) Evidence Guide: Quantitative Performance Data vs. Co(salen) and Other Analogs


Oxidation of Veratryl Alcohol: Catalytic Turnover Comparison Between Co(N-Me-salpr) and Co(salen)

In the selective oxidation of veratryl alcohol to veratraldehyde under basic aqueous conditions (pH ~12.5), Co(N-Me-salpr) achieved a turnover number (TON) of 103 at 10 bar O₂ pressure, while Co(salen) reached a TON of 58 under identical ambient pressure conditions [1]. At ambient pressure, Co(N-Me-salpr) exhibited a TON of 58, whereas Co(salen) was reported as the most efficient catalyst among the series with TONs up to 28 at 80°C and pH 12.5 [2].

Aerobic oxidation Catalyst benchmarking Lignin model compounds

Oxidation of Syringyl Alcohol: Product Selectivity Differences Between Co(N-Me-salpr) and Co(salen)

The five-coordinate catalyst Co(N-Me-salpr) converts syringyl alcohol (3,5-dimethoxy-4-hydroxybenzyl alcohol) to 2,6-dimethoxybenzoquinone in high yield, while the four-coordinate Co(salen) is ineffective toward syringyl alcohol [1]. Conversely, Co(salen) oxidizes syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) to 2,6-dimethoxybenzoquinone with a 72% isolated yield, whereas Co(N-Me-salpr) shows no reactivity with syringaldehyde [2].

Lignin valorization Benzoquinone synthesis Substrate selectivity

Oxidation of Vanillyl Alcohol: Comparative Yields with Co(N-Me-salpr)

Co(N-Me-salpr) catalyzes the oxidation of vanillyl alcohol (3-methoxy-4-hydroxybenzyl alcohol) to 2-methoxybenzoquinone with yields of 43% in pure CH₂Cl₂ and 58% in CH₂Cl₂ containing 1% CuCl₂ as a co-catalyst [1]. In contrast, Co(salen) shows no reactivity toward vanillyl alcohol under analogous conditions [2].

Phenolic oxidation Methoxybenzoquinone Reaction optimization

Oxygen/Nitrogen Separation: Membrane Performance with Co(SalPr) Incorporation

Incorporation of Co(SalPr) (cobalt di-(salicylal)-3,3′-diimino-di-n-propylamine), a structural analog closely related to Co(N-Me-salpr), into a polycarbonate membrane at 3 wt% loading simultaneously increased both oxygen permeability and O₂/N₂ selectivity relative to the unmodified polymer [1]. Further increases in Co(SalPr) content (>3 wt%) enhanced permeability but decreased selectivity [2].

Gas separation membranes Oxygen enrichment Facilitated transport

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) Applications: Lignin Oxidation, Benzoquinone Synthesis, and Amine Oxidation


Selective Oxidation of Lignin-Derived Benzylic Alcohols to Benzoquinones

Use Co(N-Me-salpr) to oxidize syringyl alcohol and vanillyl alcohol to 2,6-dimethoxybenzoquinone and 2-methoxybenzoquinone, respectively, with yields up to 58% [1]. This catalyst is uniquely capable of converting benzylic alcohols that are unreactive with Co(salen), enabling the valorization of lignin depolymerization streams into high-value quinone intermediates.

Oxidation of Primary Amines to Schiff Bases Using Molecular Oxygen

CoSMDPT (Co(N-Me-salpr)) catalyzes the oxidation of primary amines (e.g., benzylamine, 4-methylbenzylamine) with dioxygen to yield aldehyde intermediates that subsequently condense with unreacted amine to form the corresponding Schiff bases [2]. This method provides a mild, aerobic route to imine products without requiring stoichiometric oxidants.

Aerobic Oxidation of Olefins to Ketones and Alcohols via a Non-Wacker Mechanism

Employ CoSMDPT for the selective oxidation of terminal and internal olefins in the presence of O₂ or H₂O₂. The catalyst produces methyl ketones and secondary alcohols selectively, operating through a distinct hydroperoxide addition mechanism rather than autoxidation or Wacker-type pathways [3]. This mechanistic divergence offers potential advantages for substrates sensitive to conventional palladium-catalyzed oxidation conditions.

Oxygen-Enriched Air Production via Facilitated Transport Membranes

Incorporate Co(SalPr), a close structural relative, into polymeric membranes at 3 wt% loading to simultaneously enhance oxygen permeability and O₂/N₂ selectivity for air separation applications [4]. This approach leverages the reversible oxygen-binding capacity of the cobalt Schiff base complex to facilitate transport, improving membrane performance for industrial gas separation.

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